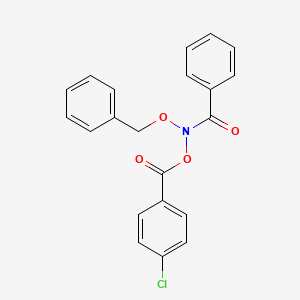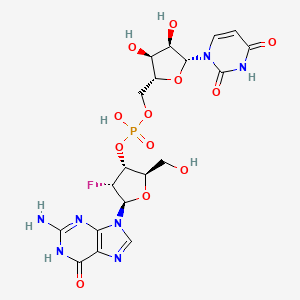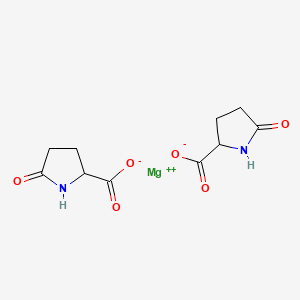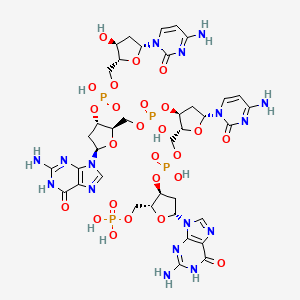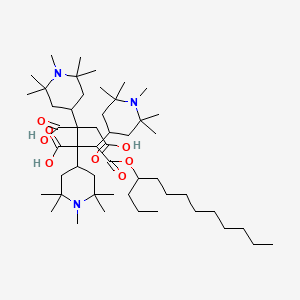
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate is a complex organic compound with the molecular formula C51H93N3O8. It is known for its unique structure, which includes multiple piperidyl groups and a tridecyl chain, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate involves multiple steps. Typically, the process begins with the preparation of the piperidyl groups, followed by their attachment to the butane-tetracarboxylate backbone. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the piperidyl groups or the tridecyl chain.
Reduction: Typically used to alter the functional groups attached to the main structure.
Substitution: Commonly involves replacing one of the piperidyl groups with another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets. The piperidyl groups can interact with various enzymes and receptors, modulating their activity. The tridecyl chain may facilitate the compound’s incorporation into lipid membranes, enhancing its bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Butanetetracarboxylic acid: Shares the butane-tetracarboxylate backbone but lacks the piperidyl and tridecyl groups.
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) butane-1,2,3-tricarboxylate: Similar structure but with one less carboxylate group.
Uniqueness
1,2,3-Tris(1,2,2,6,6-pentamethyl-4-piperidyl) 4-tridecyl butane-1,2,3,4-tetracarboxylate is unique due to its combination of piperidyl groups and a long tridecyl chain, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
84696-72-0 |
|---|---|
Molekularformel |
C51H93N3O8 |
Molekulargewicht |
876.3 g/mol |
IUPAC-Name |
5-oxo-2,3,4-tris(1,2,2,6,6-pentamethylpiperidin-4-yl)-5-tridecan-4-yloxypentane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C51H93N3O8/c1-18-20-21-22-23-24-25-27-38(26-19-2)62-41(57)40(35-28-44(3,4)52(15)45(5,6)29-35)51(43(60)61,37-32-48(11,12)54(17)49(13,14)33-37)50(42(58)59,34-39(55)56)36-30-46(7,8)53(16)47(9,10)31-36/h35-38,40H,18-34H2,1-17H3,(H,55,56)(H,58,59)(H,60,61) |
InChI-Schlüssel |
VPOQXYQZFBITQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCC)OC(=O)C(C1CC(N(C(C1)(C)C)C)(C)C)C(C2CC(N(C(C2)(C)C)C)(C)C)(C(=O)O)C(CC(=O)O)(C3CC(N(C(C3)(C)C)C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


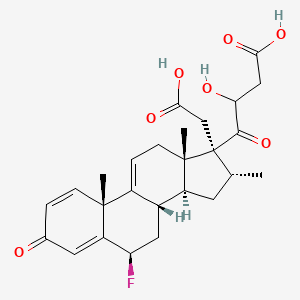
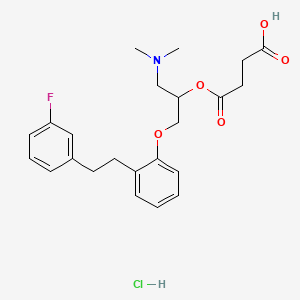

![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)
